molecular formula C20H17BrO3 B11134186 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one

Cat. No.: B11134186
M. Wt: 385.2 g/mol
InChI Key: DZGUCGVRPHBUSU-ODLFYWEKSA-N
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Description

This compound (CAS RN 620545-87-1) is a benzofuran derivative featuring a 2-bromophenyl group at the C2 position and a 3-methylbut-2-enyloxy substituent at C4. The bromine atom introduces steric bulk and electron-withdrawing effects, while the prenyl-like 3-methylbut-2-enyloxy group may enhance lipophilicity, influencing solubility and biological interactions . Its Z-configuration (as indicated in ) stabilizes the molecule through conjugation between the benzofuran core and the substituted phenyl ring.

Properties

Molecular Formula

C20H17BrO3

Molecular Weight

385.2 g/mol

IUPAC Name

(2Z)-2-[(2-bromophenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C20H17BrO3/c1-13(2)9-10-23-15-7-8-16-18(12-15)24-19(20(16)22)11-14-5-3-4-6-17(14)21/h3-9,11-12H,10H2,1-2H3/b19-11-

InChI Key

DZGUCGVRPHBUSU-ODLFYWEKSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Br)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Br)O2)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one typically involves several steps. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 6-hydroxy-3-methylbut-2-enyloxybenzo[b]furan-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, such as those involved in cell division and growth . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Electronic Effects

The target compound’s structural analogs differ primarily in substituents on the benzofuran core or the arylidene group. Key comparisons include:

Table 1: Substituent Profiles and Key Properties
Compound Name Substituent at C2 (Arylidene) Substituent at C6 (Benzofuran) Notable Features Reference
Target compound 2-Bromophenyl 3-Methylbut-2-enyloxy Bromine enhances halogen bonding; prenyl group increases lipophilicity
(2Z)-2-[(2-Methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one 2-Methoxyphenyl 3-Methylbut-2-enyloxy Methoxy group donates electrons, altering reactivity and dipole moments compared to bromine
(2Z)-6-[2-(4-Bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one Furan-2-yl 2-(4-Bromophenyl)-2-oxoethoxy Oxoethoxy chain introduces keto functionality; bromine position differs (para vs. ortho)
2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxybenzo[b]furan-3-one 6-Bromo-1,3-benzodioxin Hydroxy Benzodioxin ring increases planarity; hydroxyl group enables hydrogen bonding
Key Observations:
  • Bromine vs.
  • Prenyloxy vs. Hydroxy/Oxoethoxy : The 3-methylbut-2-enyloxy group enhances membrane permeability compared to hydrophilic hydroxy () or polar oxoethoxy () substituents .

Crystallographic and Geometric Comparisons

Crystal structures of related compounds (e.g., ) reveal conformational differences:

  • Dihedral Angles : In the target compound, the dihedral angle between the benzofuran core and 2-bromophenyl group is expected to be smaller than in analogs with bulkier substituents (e.g., trifluoromethyl in ), favoring π-π stacking .
  • Hydrogen Bonding : Unlike the C–H···F/N interactions observed in and , the target compound’s bromine may participate in weaker halogen bonds, affecting packing efficiency .
Table 2: Crystallographic Data for Selected Analogs
Compound Space Group Dihedral Angle (°) Hydrogen Bonding Reference
2-(p-Tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile () P21/c 29.78(11) C–H···F, C–H···N
(2S,3S)-3-(3-Bromophenyl)-6,6-dimethyl-2-nitro-2,3,6,7-tetrahydrobenzofuran-4(5H)-one () Not specified Not reported Nitro group participates in polar interactions

Biological Activity

The compound 2-[(2-Bromophenyl)methylene]-6-(3-methylbut-2-enyloxy)benzo[b]furan-3-one is a synthetic organic molecule that belongs to the class of benzofurans. Its structure includes a bromophenyl substituent and an alkenyloxy group, contributing to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H17BrO3C_{20}H_{17}BrO_3, with a molecular weight of 385.2 g/mol. The complex structure allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Anticancer Activity

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives induce apoptosis in cancer cells by activating mitochondrial pathways and modulating cellular thiol content .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Similar compounds have been evaluated for their inhibitory effects on cathepsins, enzymes implicated in cancer metastasis. For example, thiosemicarbazone analogues have demonstrated potent inhibitory activity against cathepsin L, which is associated with tumor invasion . This raises the possibility that This compound may also exhibit similar enzyme inhibition properties.

The mechanisms underlying the biological activities of benzofuran derivatives typically involve:

  • Induction of Apoptosis : Many compounds in this class activate caspase pathways leading to programmed cell death.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression and promoting cell cycle arrest.
  • Modulation of Signaling Pathways : Influencing pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives:

  • Cytotoxicity Assays : In vitro studies using MTT assays revealed that related benzofuran compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Enzyme Inhibition Studies : Compounds structurally related to This compound have been shown to inhibit cathepsin L with low IC50 values (e.g., 9.9 nM), suggesting potential for therapeutic applications in cancer treatment .

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (nM)Biological Activity
Compound ABenzofuran derivative9.9Cathepsin L inhibitor
Compound BThiosemicarbazone analogue14.4Cathepsin L inhibitor
Compound CBenzofuran derivative8.1Cathepsin L inhibitor

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